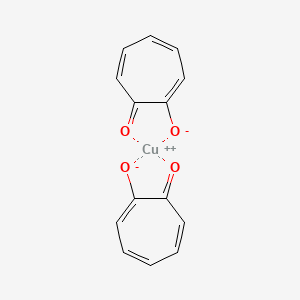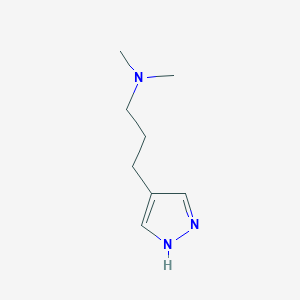
5,5'-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is an organic compound that features two pyrrole rings connected by an ethane bridge, with each pyrrole ring bearing a formyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of 1,1’-ethane-1,1-diylbis(1H-pyrrole-2-carbaldehyde) with appropriate reagents under controlled conditions. One common method involves the use of ethanol as a solvent and refluxing the reaction mixture for several hours .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carboxylic acid).
Reduction: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-methanol).
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
Applications De Recherche Scientifique
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure but with a hexane bridge and dione groups.
1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: Features a pyrrole ring with ethanamine groups.
Uniqueness
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is unique due to its ethane bridge and formyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
5-[1-(5-formyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8(11-4-2-9(6-15)13-11)12-5-3-10(7-16)14-12/h2-8,13-14H,1H3 |
Clé InChI |
UJSHXJVDSCBYEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(N1)C=O)C2=CC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)




![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)



![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

